molecular formula C9H10BNO3 B15287987 (6-hydroxy-3,4-dihydroquinolin-8-yl)boronic acid

(6-hydroxy-3,4-dihydroquinolin-8-yl)boronic acid

Cat. No.: B15287987
M. Wt: 190.99 g/mol
InChI Key: FKHOMUWRCDZPSH-UHFFFAOYSA-N
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Description

(6-Hydroxy-3,4-dihydroquinolin-8-yl)boronic acid is a boronic acid derivative that features a quinoline ring system Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-hydroxy-3,4-dihydroquinolin-8-yl)boronic acid typically involves the formation of the quinoline ring followed by the introduction of the boronic acid group. One common method is the reaction of a quinoline derivative with a boronic acid reagent under specific conditions. For example, the quinoline derivative can be synthesized through the reaction of anthranilic acid derivatives .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale reactions using optimized conditions to ensure high yield and purity. The specific methods for this compound would likely involve similar steps but scaled up to industrial levels. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(6-Hydroxy-3,4-dihydroquinolin-8-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while Suzuki-Miyaura coupling can form various biaryl compounds .

Mechanism of Action

The mechanism of action of (6-hydroxy-3,4-dihydroquinolin-8-yl)boronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The quinoline ring can also interact with various biological targets, adding to its versatility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Hydroxy-3,4-dihydroquinolin-8-yl)boronic acid is unique due to the presence of both the boronic acid group and the quinoline ring. This combination provides a versatile platform for various chemical reactions and applications in multiple fields, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C9H10BNO3

Molecular Weight

190.99 g/mol

IUPAC Name

(6-hydroxy-3,4-dihydroquinolin-8-yl)boronic acid

InChI

InChI=1S/C9H10BNO3/c12-7-4-6-2-1-3-11-9(6)8(5-7)10(13)14/h3-5,12-14H,1-2H2

InChI Key

FKHOMUWRCDZPSH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC2=C1N=CCC2)O)(O)O

Origin of Product

United States

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